Cas no 1340056-29-2 (2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid)
2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid
- 2-(Pyridin-4-ylmethyl)pyrimidine-4-carboxylic acid
- 2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid
-
- Inchi: 1S/C11H9N3O2/c15-11(16)9-3-6-13-10(14-9)7-8-1-4-12-5-2-8/h1-6H,7H2,(H,15,16)
- InChI Key: BBWUZMCNQCUMFV-UHFFFAOYSA-N
- SMILES: OC(C1=CC=NC(CC2C=CN=CC=2)=N1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 241
- XLogP3: 0.9
- Topological Polar Surface Area: 76
2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-125986-50mg |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 50mg |
$647.0 | 2023-10-02 | ||
| Enamine | EN300-125986-100mg |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 100mg |
$678.0 | 2023-10-02 | ||
| Enamine | EN300-125986-250mg |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 250mg |
$708.0 | 2023-10-02 | ||
| Enamine | EN300-125986-500mg |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 500mg |
$739.0 | 2023-10-02 | ||
| Enamine | EN300-125986-1000mg |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 1000mg |
$770.0 | 2023-10-02 | ||
| Enamine | EN300-125986-2500mg |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 2500mg |
$1509.0 | 2023-10-02 | ||
| Enamine | EN300-125986-5000mg |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 5000mg |
$2235.0 | 2023-10-02 | ||
| Enamine | EN300-125986-10000mg |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 10000mg |
$3315.0 | 2023-10-02 | ||
| Enamine | EN300-125986-0.05g |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 0.05g |
$768.0 | 2023-02-15 | ||
| Enamine | EN300-125986-0.1g |
2-[(pyridin-4-yl)methyl]pyrimidine-4-carboxylic acid |
1340056-29-2 | 0.1g |
$804.0 | 2023-02-15 |
2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid
Recent Advances in the Study of 2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid (CAS: 1340056-29-2) in Chemical Biology and Pharmaceutical Research
2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid (CAS: 1340056-29-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel drug candidates, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical characteristics, biological activities, and potential applications in drug discovery.
Recent literature reveals that 2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid serves as a versatile building block in medicinal chemistry. Its pyridine and pyrimidine moieties provide a rigid scaffold that can be further functionalized to enhance binding affinity and selectivity for specific biological targets. Studies published in 2023 have demonstrated its utility in the synthesis of compounds targeting protein kinases involved in cancer and inflammatory diseases. For instance, derivatives of this compound have shown promising inhibitory activity against JAK2 and EGFR kinases, which are critical targets in oncology.
In addition to its role in kinase inhibitor development, 2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid has been investigated for its potential in modulating protein-protein interactions (PPIs). A recent study published in the Journal of Medicinal Chemistry (2024) reported the successful use of this compound as a core structure in the design of PPI inhibitors, which are notoriously difficult to target with small molecules. The study highlighted the compound's ability to disrupt the interaction between MDM2 and p53, a key regulatory pathway in cancer.
The synthetic routes to 2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid have also been optimized in recent years. A 2023 publication in Organic Process Research & Development described a scalable and cost-effective method for its production, which is crucial for its broader application in drug discovery campaigns. The improved synthetic protocol reduces the number of steps and increases overall yield, making the compound more accessible for research and development purposes.
From a pharmacological perspective, recent in vitro and in vivo studies have provided insights into the compound's pharmacokinetic properties. While 2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid itself may not be drug-like, its derivatives have demonstrated improved metabolic stability and oral bioavailability. These findings, reported in a 2024 issue of Drug Metabolism and Disposition, suggest that structural modifications of this scaffold can lead to clinically viable candidates.
Looking forward, researchers are exploring the potential of 2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid in emerging areas such as targeted protein degradation and covalent inhibitor design. Its chemical versatility makes it an attractive starting point for the development of PROTACs (proteolysis-targeting chimeras) and other novel therapeutic modalities. As the field of chemical biology continues to evolve, this compound is likely to remain a valuable tool for medicinal chemists and drug discovery scientists.
1340056-29-2 (2-(pyridin-4-yl)methylpyrimidine-4-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)